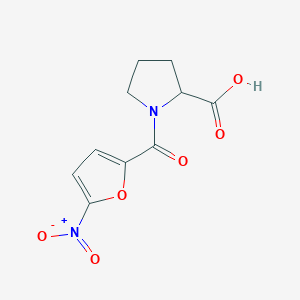
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid
描述
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Nifuroxazide and is widely used in the synthesis of various drugs due to its unique properties.
作用机制
The mechanism of action of 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial proteins by binding to the bacterial ribosome. This leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects
This compound has both biochemical and physiological effects. It has been shown to have antibacterial, antiviral, and antifungal activities. It is also used in the treatment of diarrhea, respiratory infections, and urinary tract infections. Additionally, it is used in the treatment of inflammatory bowel disease.
实验室实验的优点和局限性
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that it has a broad spectrum of activity against various microorganisms. It is also relatively stable and has a long shelf life. However, it has some limitations, such as its toxicity and potential side effects. Additionally, it is not effective against all microorganisms, and some strains may be resistant to its effects.
未来方向
There are several future directions for research on 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid. One area of research is the development of new drugs based on its structure. Another area of research is the investigation of its mechanism of action and the development of new antibiotics that target different aspects of bacterial growth and replication. Additionally, research is needed to determine the potential side effects and toxicity of this compound and to identify ways to reduce or eliminate these effects. Finally, further research is needed to determine the potential applications of this compound in other fields, such as agriculture and food science.
Conclusion
In conclusion, this compound is a chemical compound with various scientific research applications. It has been shown to have antibacterial, antiviral, and antifungal activities and is used in the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the potential applications of this compound and to develop new drugs based on its structure.
科学研究应用
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has various applications in scientific research. It is widely used in the synthesis of various drugs due to its unique properties. It has been shown to have antibacterial, antiviral, and antifungal activities. It is also used in the treatment of diarrhea, respiratory infections, and urinary tract infections. Additionally, it is used in the treatment of inflammatory bowel disease.
属性
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(7-3-4-8(18-7)12(16)17)11-5-1-2-6(11)10(14)15/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFQOXKEHCEKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






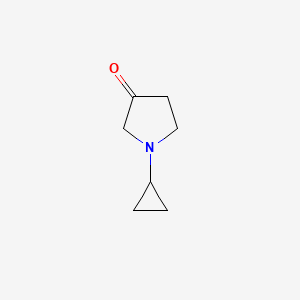
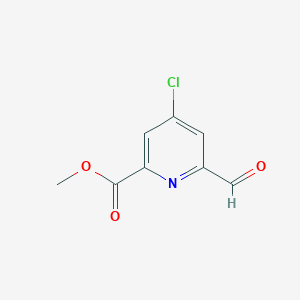
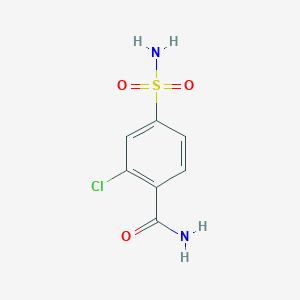
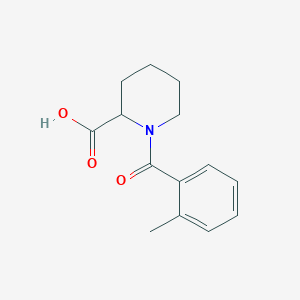
![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)



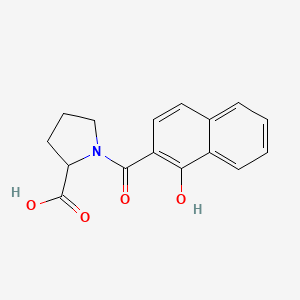
![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)
